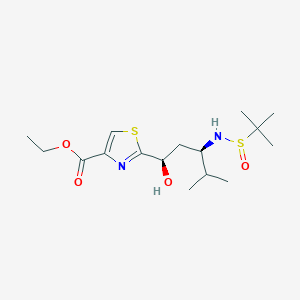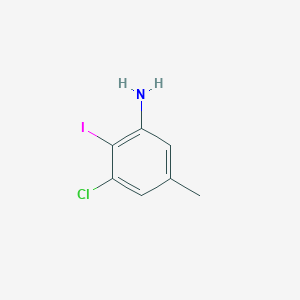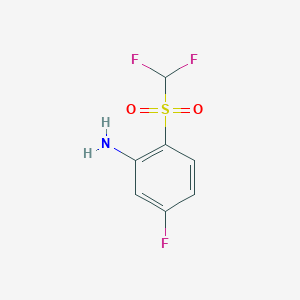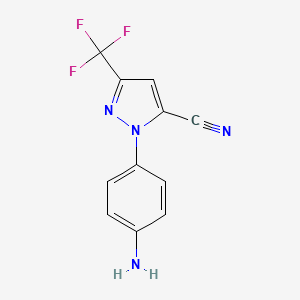
4-(5-cyano-3-trifluoromethyl-1H-pyrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound that features a trifluoromethyl group, an aminophenyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various synthetic routes, including radical trifluoromethylation . The reaction conditions often involve the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation .
Analyse Des Réactions Chimiques
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and arylthiolate anions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Biology: It is used in biological research to study its effects on various biological systems.
Industry: It is used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves the formation of electron donor-acceptor complexes with arylthiolate anions. This process can undergo an intramolecular single electron transfer reaction under visible light irradiation, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as trifluoromethyl phenyl sulfone and other trifluoromethylated compounds. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity .
Similar compounds include:
- Trifluoromethyl phenyl sulfone
- Perfluoroalkyl phenyl sulfones
Propriétés
Formule moléculaire |
C11H7F3N4 |
|---|---|
Poids moléculaire |
252.20 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)10-5-9(6-15)18(17-10)8-3-1-7(16)2-4-8/h1-5H,16H2 |
Clé InChI |
CKOSXNJTBDFXNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


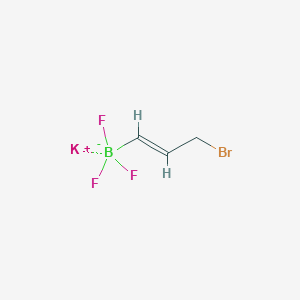
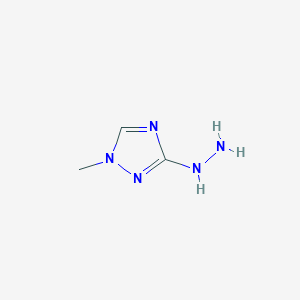

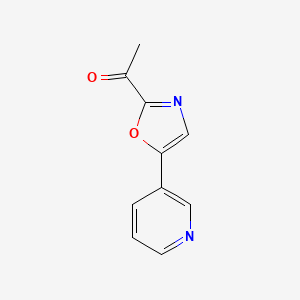
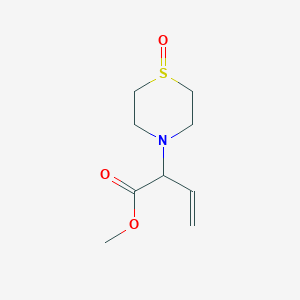
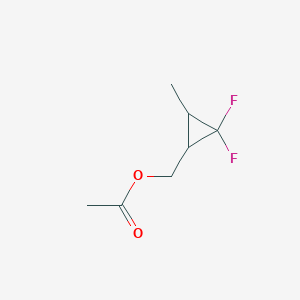
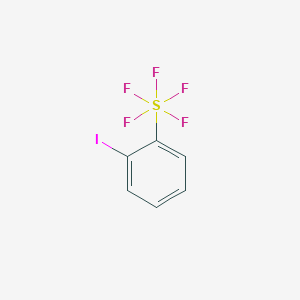
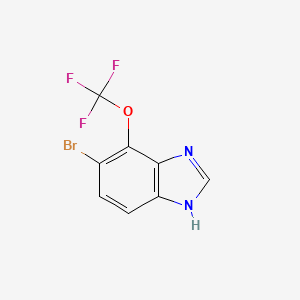
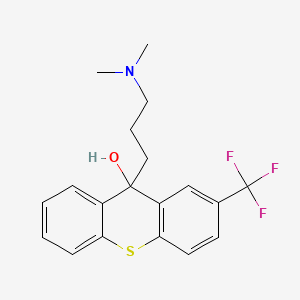

![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
